2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
Descripción
The compound 2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide features a complex architecture comprising:
Propiedades
IUPAC Name |
2-[5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-13-9-14(2)20(15(3)10-13)23-18(26)12-25-11-16(5-6-19(25)27)21-22-17(24-29-21)7-8-28-4/h5-6,9-11H,7-8,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYBUVZVQVZFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole and pyridine intermediates. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The pyridine ring can be introduced via a condensation reaction involving suitable aldehydes and amines. The final step involves coupling the oxadiazole and pyridine intermediates with the trimethylphenylacetamide moiety under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the oxadiazole ring can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological activities, such as anti-inflammatory or antimicrobial effects, can be explored for therapeutic applications.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, with specific functional properties.
Mecanismo De Acción
The mechanism by which 2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. The oxadiazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trimethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
N-(2,4,6-Trimethylphenyl)Acetamide Derivatives
highlights structural variations in mesityl-substituted acetamides. Key differences include:
Key Observations :
Heterocyclic Analogues
Oxadiazole-Containing Compounds
- 5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles (): Synthesized via cycloaddition, these lack the dihydropyridone moiety but share oxadiazole-mediated electronic effects.
- Compound 60 (): Contains a 5-methyl-1,2,4-oxadiazole linked to a pyridinyl group. Methyl substituents may enhance metabolic stability compared to the target compound’s methoxyethyl group .
Triazole/Tetrazole Derivatives
- Triazole-sulfanyl acetamides (): Replace oxadiazole with triazole-thio groups, which improve anti-exudative activity (e.g., 10 mg/kg dose vs. diclofenac) .
- Tetrazole-thio acetamide (): Features a 1-methyltetrazole substituent, offering distinct hydrogen-bonding capabilities and higher molar mass (291.37 g/mol) .
Pharmacological and Functional Comparisons
- Hypoglycemic Acetamides (): Derivatives with thiazolidinedione moieties exhibit hypoglycemic activity via PPAR-γ modulation. The target compound’s oxadiazole may offer a different mechanism .
- Anti-exudative Agents (): Triazole-sulfanyl acetamides show efficacy comparable to diclofenac, suggesting the target’s oxadiazole could be explored for similar applications .
Actividad Biológica
The compound 2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that incorporates oxadiazole and dihydropyridine moieties. This structure suggests potential biological activities due to the known pharmacological properties of its components. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , and its systematic name reflects its intricate structure. The presence of oxadiazole indicates potential for various biological activities, as derivatives of this class have been extensively studied for their pharmacological effects.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one demonstrated strong activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with oxadiazole rings have been reported to possess high bactericidal effects against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 µg/mL |
| Compound B | Escherichia coli | 15 µg/mL |
| Compound C | Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
The anticancer potential of the compound can be inferred from studies on related oxadiazole derivatives. For example, a series of novel oxadiazole compounds showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported IC50 values for certain derivatives as low as 1.63 µg/mL against HepG2 cells . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound D | MCF-7 | 1.62 |
| Compound E | HepG2 | 1.63 |
| Compound F | A549 | 2.13 |
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have been well-documented. Compounds similar to the target compound have shown high affinity for cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For instance, certain derivatives exhibited COX-2 inhibition with IC50 values significantly lower than standard anti-inflammatory drugs like Diclofenac .
Table 3: COX Inhibition Potency
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound G | 0.140 ± 0.02 | 0.007 ± 0.01 |
| Compound H | 0.200 ± 0.03 | 0.015 ± 0.02 |
Case Studies
Several case studies have been conducted to explore the biological activities of compounds with similar structures:
- Antimicrobial Efficacy : A recent study synthesized a series of oxadiazole derivatives and tested them against various bacterial strains, finding that some compounds exhibited superior activity compared to traditional antibiotics .
- Cancer Cell Inhibition : Another research effort focused on evaluating the cytotoxicity of oxadiazole derivatives against multiple cancer cell lines, establishing a correlation between structural modifications and enhanced anticancer activity .
- Inflammation Models : In vivo models demonstrated that specific oxadiazole-containing compounds significantly reduced inflammation markers in induced arthritis models, supporting their potential therapeutic application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
